molecular formula C17H11Br2NO3 B15097356 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15097356
M. Wt: 437.1 g/mol
InChI Key: NCXOMBJUACKHHU-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced biochemical and pharmacological research. This compound is part of the chromene-carboxamide family, a scaffold recognized for its diverse biological activities and significance in medicinal chemistry . The core structure, featuring a dibrominated chromene ring linked to a 3-methylphenyl carboxamide, suggests potential for diverse research applications. The bromine substitutions at the 6 and 8 positions are typical modifications in coumarin chemistry that can influence the compound's electronic properties and binding affinity to biological targets . Coumarin derivatives, particularly those substituted at the C-3 position like this carboxamide, are highly regarded in antimicrobial research. They are investigated for their activity against Gram-positive bacterial strains such as Staphylococcus aureus (S. aureus) , including methicillin-resistant strains (MRSA) . The structure-activity relationship (SAR) of analogous compounds indicates that the nature of the substituent on the phenyl ring of the carboxamide group is critical for optimizing potency . Furthermore, chromene and chromanone cores are established privileged structures in anticancer research . Related compounds have been studied as potential anti-austerity agents, which target the tolerance of cancer cells to nutrient starvation, and for their cytotoxic profiles against various cancer cell lines . The mechanism of action for coumarin-3-carboxamides can vary, with some analogs acting as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), while others may interact with penicillin-binding proteins (PBPs) in bacterial cells . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex molecules or as a standard in bioactivity screening assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H11Br2NO3

Molecular Weight

437.1 g/mol

IUPAC Name

6,8-dibromo-N-(3-methylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H11Br2NO3/c1-9-3-2-4-12(5-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21)

InChI Key

NCXOMBJUACKHHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6 and 8 positions of the chromene ring. The subsequent introduction of the carboxamide group can be achieved through a reaction with an appropriate amine, such as 3-methylaniline, under conditions that facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while cross-coupling reactions can produce polysubstituted chromenes with diverse functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine atoms and the carboxamide group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent on Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Features
6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 3-methylphenyl C₁₇H₁₁Br₂NO₃* 448.09 (calculated) Methyl group enhances lipophilicity; potential for moderate bioactivity.
6,8-Dibromo-N-(3-chlorophenyl) analog 3-chlorophenyl C₁₆H₈Br₂ClNO₃ 481.51 Chlorine substituent increases electron-withdrawing effects; higher polarity.
6,8-Dibromo-N-(4-bromo-2-fluorophenyl) analog 4-bromo-2-fluorophenyl C₁₆H₈Br₃FNO₃ 560.95 Triple halogenation enhances steric bulk and reactivity; notable antibacterial activity.
6,8-Dibromo-N-(pyridazinyl ethyl) analog Pyridazinyl ethyl C₂₂H₁₅Br₂N₃O₄ 545.19 Heterocyclic extension improves solubility; potential for kinase inhibition.

*Note: Molecular weight for the target compound is extrapolated from analogs.

Spectral and Analytical Data

  • IR Spectroscopy : The 3-chlorophenyl analog () shows characteristic absorption bands at 1650 cm⁻¹ (C=O stretch) and 1573 cm⁻¹ (–CONH–), similar to the target compound. The 4-bromo-2-fluorophenyl derivative () exhibits additional peaks at 860 cm⁻¹ (C–Br) and 1618 cm⁻¹ (aromatic C=C), reflecting halogen and aromatic interactions.
  • NMR Data :
    • ¹H-NMR : All analogs display a singlet for the coumarin H4 proton (~8.6–8.7 ppm). The 3-methylphenyl group in the target compound would likely show a singlet for the methyl protons at ~2.3 ppm, distinct from the deshielded aromatic protons in chloro/bromo analogs .
    • ¹³C-NMR : The carbonyl carbons (C=O) resonate at ~160–165 ppm across all analogs, while halogenated carbons (C–Br) appear at ~120–125 ppm .

Key Research Findings

Halogenation Effects : Bromine atoms at positions 6 and 8 enhance UV absorption (λmax ~300 nm), making these compounds suitable for photodynamic therapy .

Substituent Polarity : Chlorine and fluorine substituents increase solubility in polar solvents (e.g., DMSO) compared to methyl groups, which favor lipid membranes .

Thermal Stability : All analogs decompose above 250°C, with the 3-methylphenyl derivative likely having marginally higher stability due to reduced steric strain .

Biological Activity

6,8-Dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H13Br2N1O4
Molecular Weight426.11 g/mol
CAS NumberNot available

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is hypothesized to modulate enzyme activities and receptor interactions, leading to significant biological effects such as:

  • Anticancer Activity : It may inhibit enzymes involved in cancer cell proliferation.
  • Antimicrobial Effects : The compound has shown potential in inhibiting bacterial growth.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that chromene derivatives can significantly reduce cell viability in human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells.

Case Study: Anticancer Screening

A study conducted on a series of chromene derivatives showed that specific substitutions could enhance anticancer activity. The following table summarizes the IC50 values of selected compounds against MCF-7 and HepG-2 cell lines:

Compound IDIC50 (MCF-7) µg/mlIC50 (HepG-2) µg/ml
Compound A5.56.9
Compound B10.012.5
Compound C15.018.0

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. In vitro assays indicate that it possesses significant antibacterial properties against various strains of bacteria.

Case Study: Antimicrobial Screening

A recent investigation assessed the antibacterial activity of this compound against common pathogens. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) mg/mlMinimum Bactericidal Concentration (MBC) mg/ml
E. coli6.2512.5
S. aureus12.525

Research Findings

Several studies have validated the biological activities of chromene derivatives:

  • Anticancer Studies : A study published in Cancer Letters reported that chromene derivatives showed promising cytotoxicity against breast cancer cell lines, with specific structural modifications enhancing their efficacy .
  • Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and bacterial survival .

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